![molecular formula C18H21NO5 B4015838 4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4015838.png)

4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione

Description

Synthesis Analysis

Spirocyclic diones are synthesized through various methods, including Michael addition reactions and cyclization processes. For example, the synthesis of related spiro compounds often involves reactions of dimethoxy methanamine with dioxaspiro[5.5]undecane-2,4-dione, leading to precursor compounds utilized in further reactions to obtain N-containing heterocyclic compounds (Zeng et al., 2018). These methodologies highlight the complex steps involved in constructing the spirocyclic core and attaching various functional groups.

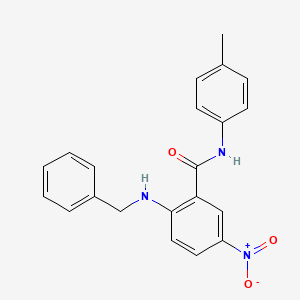

Molecular Structure Analysis

The molecular structure of spirocyclic diones is characterized by X-ray diffraction analysis, revealing their crystal systems and confirming the spirocyclic nature. Compounds in this family often belong to the triclinic system, showcasing specific geometrical configurations and intermolecular interactions that define their structural integrity (Zeng, Wu-Lan, Cai, Xue, Guo, Huan-Mei, 2013).

Chemical Reactions and Properties

Spirocyclic diones participate in various chemical reactions, influenced by their unique structural features. They undergo transformations such as Michael additions, hydrogenolysis, and reactions with nitro-olefins, leading to a diverse range of derivatives with different chemical properties (Umehara et al., 1978). These reactions underscore the reactivity and versatility of spirocyclic diones in organic synthesis.

Physical Properties Analysis

The physical properties of spirocyclic diones, including melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments. The determination of crystal structures through X-ray diffraction provides insights into their conformational preferences and packing in the solid state, which are important for material science applications (Zeng et al., 2010).

Chemical Properties Analysis

The chemical properties of spirocyclic diones, such as reactivity towards nucleophiles and electrophiles, redox behavior, and participation in cycloaddition reactions, are influenced by their spirocyclic structure and the presence of electron-withdrawing groups. Studies on their electrochemical behavior in non-aqueous media reveal insights into their oxidation and reduction potentials, showcasing the impact of the spirocyclic framework on their redox properties (Abou-Elenien et al., 1991).

properties

IUPAC Name |

4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-17(2)15(20)18(9-4-3-5-10-18)14(24-16(17)21)12-7-6-8-13(11-12)19(22)23/h6-8,11,14H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLNELYLLBRQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B4015758.png)

![N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4015788.png)

![N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide](/img/structure/B4015801.png)

![ethyl N-[2-(2-furoylamino)benzoyl]alaninate](/img/structure/B4015833.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4015834.png)

![ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4015839.png)

![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015847.png)

![ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B4015865.png)

![1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015873.png)